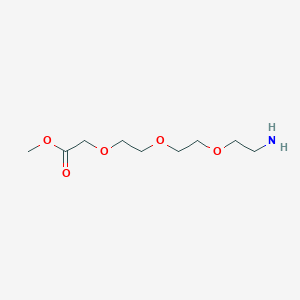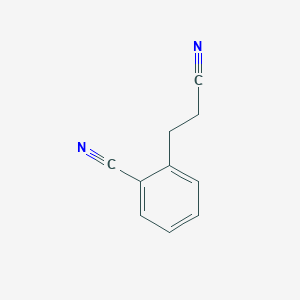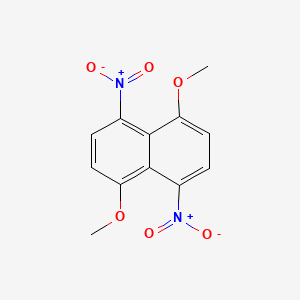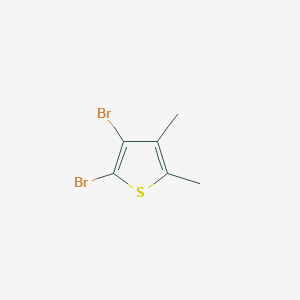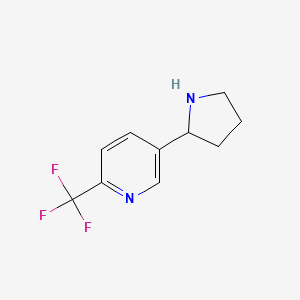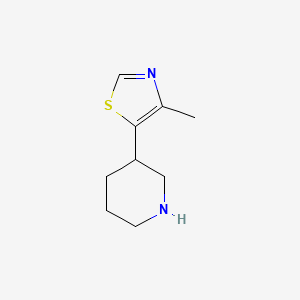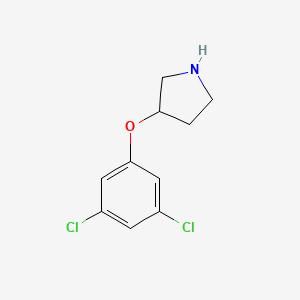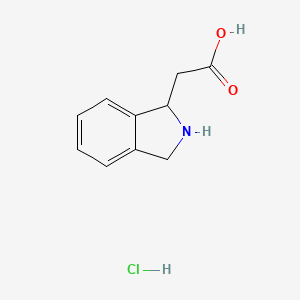
2-(2,3-dihydro-1H-isoindol-1-yl)aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound is characterized by the presence of an isoindoline ring system attached to an acetic acid moiety, with a hydrochloride salt form to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the isoindoline derivative reacts with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to its hydrochloride salt by reacting with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an oxo group at the isoindoline ring.
4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: Contains a butanoic acid moiety instead of acetic acid.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features a dioxoisoindoline ring system.
Uniqueness: 2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is unique due to its specific isoindoline structure combined with an acetic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Clé InChI |
ROUYTLAAVMMSSN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(N1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




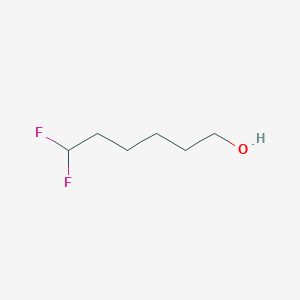
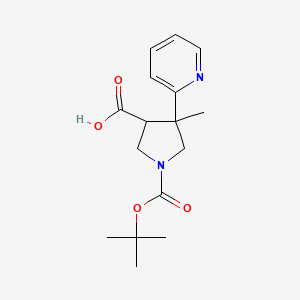
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
